Product packaging for Mutarotase(Cat. No.:CAS No. 9031-76-9)

Mutarotase

Cat. No.: B13386317
CAS No.: 9031-76-9
M. Wt: 2148.8 g/mol
InChI Key: XNZVUNNBBKCSQO-UHFFFAOYSA-N
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Description

Biological Significance and Ubiquitous Distribution Aldose 1-epimerase holds significant biological importance due to its role in carbohydrate metabolism and exhibits widespread distribution across diverse life forms.

Compound Names and PubChem CIDs

Compound NamePubChem CID
D-Glucose5793
D-Galactose6036
L-Arabinose135058
D-Xylose135067
D-Fucose162177
D-Quinovose100003
Maltose (B56501)6255
Lactose (B1674315)6134
α-D-Galactose92669
β-D-Galactose92670
α-D-Glucose92668
β-D-Glucose92667
UDP-glucose16171
UDP-galactose10200
Glucose 1-phosphate5860
Pyruvate1060
Lactaldehyde7930
Dihydroxyacetone phosphate (B84403)752
L-Rhamnose135068
D-Ribose6073
L-Fucose107749

Data Table (Intended for Interactive Display)

Below is a table summarizing some key characteristics of Aldose 1-Epimerase from different sources, based on the provided text.

OrganismSubstrates Acted Upon (Examples)Preference (if noted)Subcellular Location (if noted)Relevant Pathways (if noted)
Human (Homo sapiens)Galactose, GlucoseGalactose over Glucose researchgate.netCytoplasm biocompare.comgenecards.orgpnas.orgGalactose metabolism (Leloir pathway) ontosight.aiwikipedia.orggenecards.orguniprot.orgebi.ac.uk, Glucose metabolism wikipedia.org
Lactococcus lactisD-galactose, D-glucose, L-arabinose, D-xylose nih.govD-galactose (in S. cerevisiae fusion) pnas.orgNot specifiedLeloir pathway nih.govebi.ac.uk
Escherichia coliD-glucose, L-arabinose, D-xylose, D-galactose, maltose, lactose expasy.orgyeastgenome.orguniprot.orgNot specifiedCytoplasm (for fucose this compound) uniprot.orgGlycolysis wikipedia.orgcreative-enzymes.com, Gluconeogenesis wikipedia.orgcreative-enzymes.com, Galactose catabolism (Leloir pathway) uniprot.org, Fucose metabolism uniprot.org
Saccharomyces cerevisiaeAldoses, highest activity with D-galactose pnas.orgD-galactose pnas.orgFusion protein with UDP-glucose 4-epimerase pnas.orgsci-hub.seLeloir pathway pnas.orgnih.gov
Porcine kidneyα-D-Glucose, β-D-Glucose sorachim.comNot specifiedNot specifiedUsed in glucose determination sorachim.com
Streptococcus thermophilusD-glucose, L-arabinose, D-xylose, D-galactose, maltose, lactose ebi.ac.ukNot specifiedNot specifiedGalactose/glucose interconversion (Leloir pathway) ebi.ac.ukebi.ac.uk
Acidovorax avenaeL-fucose, L-galactose nih.govNot specifiedNot specifiedNon-phosphorylative L-fucose and L-galactose metabolism nih.gov
Streptococcus pneumoniaeα-L-fucose, β-L-fucose nih.govNot specifiedNot specifiedFucose-utilization pathway nih.gov

Contribution to Cellular Metabolic Homeostasis

A key example of this compound's contribution to metabolic homeostasis is its involvement in galactose metabolism, specifically the Leloir pathway nih.govebi.ac.ukwikipedia.org. Dietary lactose is broken down into glucose and β-D-galactose. Galactose this compound catalyzes the conversion of this β-D-galactose to α-D-galactose, which is the preferred substrate for galactokinase (GALK1), the first enzyme in the Leloir pathway nih.govmdpi.com. This conversion is essential for the efficient metabolism of galactose into glucose-1-phosphate, a central metabolic intermediate ebi.ac.ukresearchgate.net.

Research has demonstrated the physiological significance of this compound in various organisms. In Aspergillus nidulans, a filamentous fungus, the deletion of the galmB gene, encoding a galactose this compound, significantly reduced biomass formation and D-galactose uptake rates when grown on D-galactose, highlighting its importance in galactose utilization oup.com. Studies in mammalian cells have also indicated that this compound is functional in facilitating the incorporation of fucose through the salvage pathway, impacting the levels of intracellular GDP-L-fucose, a sugar nucleotide essential for glycosylation nih.gov.

Furthermore, the expression of the gene encoding human galactose this compound (GALM) has been shown to be regulated, for instance, by all-trans-retinoic acid (RA) in human myeloid cells. This suggests a link between this compound activity and cellular differentiation and function, which can impact energy utilization and the synthesis of cell-surface glycoproteins or glycolipids involved in processes like cell motility and adhesion nih.govnih.gov.

Defects in the GALM gene leading to reduced galactose this compound activity are associated with Type IV galactosemia, an inherited metabolic disorder characterized by the accumulation of galactose and related metabolites, which can lead to health issues such as cataracts researchgate.netresearchgate.netsci-hub.seeurofins-biomnis.com. This underscores the critical role of this compound in maintaining galactose homeostasis and preventing metabolic imbalances.

Detailed research findings on the kinetics of human galactose this compound demonstrate its catalytic efficiency with different substrates.

SubstrateKm (mM)kcat (sec-1)
Galactose3712000
Glucose544900

Note: This table presents kinetic data for human galactose this compound based on research findings and can be considered for interactive presentation. uniprot.org

These kinetic parameters illustrate the enzyme's higher catalytic efficiency (as indicated by kcat) and lower Michaelis constant (Km, indicating higher affinity) for galactose compared to glucose, reinforcing its primary role in galactose metabolism uniprot.org.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C126H171Cl9O9 B13386317 Mutarotase CAS No. 9031-76-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

9031-76-9

Molecular Formula

C126H171Cl9O9

Molecular Weight

2148.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-2,4,4-trimethylpentan-1-one

InChI

InChI=1S/9C14H19ClO/c9*1-10(9-14(2,3)4)13(16)11-6-5-7-12(15)8-11/h9*5-8,10H,9H2,1-4H3

InChI Key

XNZVUNNBBKCSQO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl.CC(CC(C)(C)C)C(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

Molecular Structure and Architectural Analysis of Mutarotase

Primary Structural Features and Sequence Conservation

Conservation of Key Catalytic and Substrate-Binding Residues Across Orthologs

Specific amino acid residues have been identified as essential for the catalytic mechanism and substrate interaction of mutarotase. In human galactose this compound, Glu-307 and His-176 are positioned to act as a catalytic base and a catalytic acid, respectively, and these residues are absolutely conserved among galactose mutarotases. researchgate.netnih.gov Studies on Lactococcus lactis this compound have similarly identified Glu-304 and His-170 as critical for catalysis, while His-96 and Asp-243 are important for proper substrate positioning within the active site. nih.govproteopedia.org These findings highlight the strong evolutionary pressure to maintain the integrity of the active site.

Key conserved residues involved in catalysis and substrate binding include:

Residue (Human this compound)RoleConservation
Glu-307Catalytic baseAbsolutely conserved researchgate.netnih.gov
His-176Catalytic acidAbsolutely conserved researchgate.netnih.gov
Asn-81Substrate bindingConserved (with some variation) researchgate.netnih.gov
Arg-82Substrate bindingConserved researchgate.netnih.gov
His-107Substrate bindingConserved researchgate.netnih.gov
Asp-243Substrate bindingConserved (with some variation) researchgate.netnih.govnih.gov
Gln-279Substrate bindingConserved (with some variation) researchgate.netnih.gov

Note: Residue numbering may vary slightly between different species.

In Lactococcus lactis this compound, His-96, His-170, Asp-243, and Glu-304 are intimately involved in sugar binding. Glu-304 and His-170 are critical for catalysis, with Glu-304 acting as the active site base and His-170 as the active site acid. His-96 and Asp-243 are important for substrate positioning. nih.govproteopedia.org

Secondary and Tertiary Structural Elucidation

X-ray crystallography has been instrumental in determining the secondary and tertiary structures of this compound. researchgate.netnih.gov

Overall Protein Fold and Domain Organization (e.g., β-sandwich motif)

This compound proteins typically adopt a β-sandwich fold. iucr.orgnih.gov This fold is characterized by layers of beta-sheets. The galactose this compound-like domain superfamily, to which this compound belongs, features a distorted supersandwich structure composed of 18 strands arranged in two sheets. ebi.ac.uk This structural motif is also observed in other proteins involved in carbohydrate binding. ebi.ac.uk In some organisms, like Saccharomyces cerevisiae, this compound activity is located within a C-terminal domain of a bifunctional protein (Gal10p) that also contains a UDP-galactose 4-epimerase domain at the N-terminus. researchgate.netoup.com These domains are structurally similar to their single-function counterparts in other species. oup.com

Structural Insights from Apoform and Ligand-Bound States

Crystallographic studies of this compound in both its apoform (without bound ligand) and complexed with substrates like β-D-galactose have provided valuable insights into the structural changes upon ligand binding and the nature of the active site. researchgate.netnih.gov The sugar ligand binds in a shallow cleft within the enzyme. researchgate.netnih.gov The residues surrounding the bound sugar, such as Asn-81, Arg-82, His-107, His-176, Asp-243, Gln-279, and Glu-307 in human this compound, define the substrate-binding pocket. researchgate.netnih.govpdbj.org Comparisons between the apo and ligand-bound structures help to understand the conformational adjustments that occur upon substrate binding and how these contribute to catalysis. researchgate.netnih.gov

Quaternary Structure and Oligomerization States

Monomeric Forms (e.g., Human Galactose this compound)

Human galactose this compound (GALM) is a well-characterized example of a monomeric this compound. X-ray crystallographic analyses have shown that the human enzyme folds into a complex structure predominantly composed of β-sheets. The polypeptide chain forms an intricate arrangement of 29 β-strands, 25 classical reverse turns, and two small α-helices. nih.govwikipedia.orgrcsb.orggenecards.org The active site, where the sugar substrate binds, is located within a shallow cleft on the protein surface. nih.govwikipedia.orgrcsb.orggenecards.org Specific residues within this cleft, including Asn-81, Arg-82, His-107, His-176, Asp-243, Gln-279, and Glu-307, are involved in binding the sugar ligand. nih.govwikipedia.orgrcsb.orggenecards.org Notably, His-176 and Glu-307 are positioned to function as a catalytic acid and a catalytic base, respectively, playing critical roles in the mutarotation mechanism. nih.govwikipedia.orgrcsb.orggenecards.org

Dimeric Forms (e.g., Lactococcus lactis this compound, Saccharomyces cerevisiae Gal10p)

In contrast to the human enzyme, galactose this compound from Lactococcus lactis exists as a dimer. fishersci.cascbt.comdsmz.defishersci.canih.govabeomics.commedlink.comwikipedia.org Each subunit of the dimeric L. lactis this compound features a distinctive β-sandwich motif. dsmz.deabeomics.comwikipedia.org X-ray crystallography studies have determined the three-dimensional structure of this dimeric enzyme. dsmz.dewikipedia.org

Saccharomyces cerevisiae Gal10p provides another example of a dimeric this compound, although it is unique in being a bifunctional enzyme that also possesses UDP-galactose 4-epimerase activity. scbt.commpg.denih.govguidetopharmacology.orggenecards.orguniprot.org The Gal10p protein is a homodimer with dimensions of approximately 91 Å × 135 Å × 108 Å, adopting an almost V-shaped appearance. mpg.deguidetopharmacology.orguniprot.org The protein is organized into two separate domains: an N-terminal domain containing the epimerase activity and a C-terminal domain harboring the this compound activity. scbt.commpg.deuniprot.org The this compound domain of Gal10p folds into a β-sandwich motif, similar to that observed in the L. lactis and human mutarotases. mpg.deguidetopharmacology.orguniprot.orggenecards.org Dimerization of Gal10p occurs through contacts primarily located in the epimerase domains. scbt.comgenecards.org The two distinct active sites within the monomer, one for this compound activity and the other for epimerase activity, are separated by over 50 Å. mpg.deuniprot.org

Oligomeric Assembly (e.g., Mammalian Fucose this compound)

Mammalian fucose this compound (FucU) demonstrates a more complex oligomeric behavior. Studies on mouse FucU have shown that it can assemble into multiple oligomeric forms, with the homodimeric form being the most prevalent under physiological conditions. researchgate.netorigene.com While Escherichia coli FucU forms a decameric toroid, mammalian FucU homologs have been observed to form an oligomer, presumably a pentamer, though with lower efficiency compared to the E. coli enzyme. researchgate.netorigene.comglyconavi.org The dimeric form of mouse FucU contains two fucose-binding sites, but these sites are catalytically inactive due to the absence of a critical His-Asp dyad found in the E. coli enzyme. researchgate.netorigene.com

Here is a summary of the oligomeric states of these representative mutarotases:

EnzymeOrganismOligomeric StateKey Structural Motif in this compound Domain
Human Galactose this compoundHomo sapiensMonomerPrimarily β-sheets
Lactococcus lactis Galactose this compoundLactococcus lactisDimerβ-sandwich
Saccharomyces cerevisiae Gal10pSaccharomyces cerevisiaeDimer (Bifunctional)β-sandwich
Mammalian Fucose this compound (Mouse FucU)Mus musculusPrimarily Dimer (can form other oligomers)Not explicitly detailed as β-sandwich in sources for mammalian FucU, but orthologs share topological similarities.

Comparative Structural Biology of this compound Orthologs

Comparative structural analyses of this compound orthologs highlight both conserved features and notable divergences in their molecular architecture, providing insights into their evolution and functional adaptation.

Comparative Structural Biology of this compound Orthologs

Divergences in Molecular Architecture (e.g., Loop Regions, Missing Residues)

Divergences are also observed in fucose mutarotases. The inability of mammalian FucU to form the decameric structure observed in E. coli FucU is attributed to an insertion of two residues at the N-terminal extremity, a characteristic common to known vertebrate FucU proteins. researchgate.netorigene.com

Topological Similarities to Other Enzyme Families (e.g., Beta-galactosidase Domain 5)

A significant finding in the structural biology of this compound is the topological similarity of the β-sandwich motif found in enzymes like Lactococcus lactis galactose this compound to domain 5 of β-galactosidase from E. coli. fishersci.cadsmz.defishersci.canih.govabeomics.commedlink.comwikipedia.orgrcsb.org This structural resemblance exists despite a lack of significant amino acid sequence identity between mutarotases and β-galactosidase. fishersci.caabeomics.comwikipedia.orgrcsb.org This β-sheet architecture is not unique to mutarotases and β-galactosidase but is also observed in other enzyme families, including the central domain of copper amine oxidase, the C-terminal domain of hyaluronate lyase, the C-terminal domain of chondroitinase, and the N-terminal domain of maltose (B56501) phosphorylase. dsmz.deabeomics.comwikipedia.org The presence of this common structural fold in functionally diverse enzymes suggests convergent evolution, where different protein sequences have adopted similar stable and versatile structural scaffolds. The this compound domain of the bifunctional S. cerevisiae Gal10p also shares this β-sandwich topology. mpg.deguidetopharmacology.orguniprot.orggenecards.org

Enzymatic Catalysis and Substrate Specificity of Mutarotase

Mechanistic Principles of Anomeric Interconversion

The catalytic mechanism of mutarotase involves a process of ring opening and subsequent re-closure of the sugar molecule. This is achieved through a concerted general acid-general base catalysis. nih.gov

Acid-Base Catalysis via Transient Ring Opening

The enzymatic mechanism proceeds through a transient ring-opened aldehyde intermediate. scispace.comtandfonline.com The reaction is initiated by the abstraction of a proton from the C-1 hydroxyl group of the sugar substrate by an active site base. Simultaneously, a proton is donated to the C-5 ring oxygen by an active site acid, leading to the cleavage of the C1-O5 bond and the formation of the acyclic aldehyde form. scispace.comnih.govpsu.eduwisc.eduresearchgate.netnih.gov

Role of Specific Proton Shuttle Systems

The acid and base residues within the active site function as a proton shuttle system, facilitating the transfer of protons to and from the substrate. This coordinated proton transfer is critical for lowering the activation energy barrier of the reaction and significantly enhancing the rate of anomeric interconversion. nih.gov

Active Site Definition and Residue Functionality

The active site of this compound is a specifically structured region within the enzyme where substrate binding and catalysis occur. Structural and mutational studies have been instrumental in identifying the key amino acid residues involved in the catalytic mechanism and substrate recognition. nih.govtamu.edu

Identification of Key Catalytic Residues (e.g., Histidine, Glutamate, Aspartate)

Several key amino acid residues have been identified as being intimately involved in the catalytic activity of this compound. These include Histidine, Glutamate, and Aspartate residues. nih.govnih.govnih.govtamu.eduresearchgate.netresearchgate.net For example, studies on Lactococcus lactis galactose this compound have highlighted the importance of His 96, His 170, Asp 243, and Glu 304. nih.govnih.govtamu.edunih.gov In human galactose this compound, His 176 and Glu 307 are considered critical for catalysis. ebi.ac.ukresearchgate.netresearchgate.net These catalytic residues are often highly conserved across different this compound enzymes. nih.govresearchgate.net

Roles of Specific Residues in Proton Donation and Abstraction (e.g., Glu as base, His as acid)

Specific residues within the active site perform distinct roles in the acid-base catalysis. Glutamate residues typically function as the catalytic base, abstracting a proton from the C-1 hydroxyl group of the sugar substrate to initiate the reaction. nih.govpsu.eduwisc.edunih.govtamu.eduresearchgate.net Histidine residues commonly act as the catalytic acid, donating a proton to the C-5 ring oxygen, which facilitates ring opening. nih.govpsu.eduwisc.edunih.govtamu.eduresearchgate.net For instance, in L. lactis this compound, Glu 304 serves as the active site base, and His 170 functions as the active site acid. nih.govnih.govtamu.edu Similarly, in human this compound, Glu 307 acts as the catalytic base and His 176 as the catalytic acid. ebi.ac.ukresearchgate.netresearchgate.net

Residues Critical for Substrate Positioning and Recognition

Beyond the catalytic residues, other amino acids in the active site are crucial for the proper binding and positioning of the sugar substrate. These interactions ensure that the substrate is correctly oriented for the catalytic residues to act upon it effectively. Residues such as Aspartate and Arginine have been implicated in substrate binding and positioning. nih.govtamu.eduresearchgate.netnih.gov For example, Asp 243 in L. lactis this compound is important for proper substrate positioning. nih.govnih.govtamu.edu The orientation of hydroxyl groups on the sugar, particularly at C2 and C3, and their interaction with residues like Asp 243, are significant for substrate binding and correct positioning within the active site. researchgate.net The spatial orientation of the C-4 hydroxyl group can also influence the binding modes of different sugar substrates. tamu.edu

This compound exhibits substrate specificity for various aldose sugars, including D-galactose, D-glucose, L-arabinose, D-xylose, D-fucose, and D-quinovose. nih.govtamu.eduresearchgate.net While it can act on multiple sugars, studies have shown varying preferences. For example, Saccharomyces cerevisiae this compound shows a strong preference for galactose over glucose. oup.com The ability of this compound to catalyze the mutarotation of a range of sugars highlights the versatility of its active site, while observed differences in catalytic efficiency and binding modes for different substrates underscore the importance of specific residue interactions in determining substrate specificity. tamu.eduresearchgate.net

Substrate Scope and Anomeric Preference

This compound exhibits specificity towards certain aldose sugars, facilitating the epimerization at the anomeric carbon (C-1). The enzyme's substrate scope and preference for specific anomers are influenced by the structural characteristics of the sugar molecules, including the orientation of hydroxyl groups.

Specificity for D-Galactose and D-Glucose Anomers

This compound is well-known for its activity on D-galactose and D-glucose. oup.comresearchgate.netoup.comnih.gov In the Leloir pathway of D-galactose metabolism, this compound catalyzes the conversion of β-D-galactopyranose to α-D-galactopyranose, the required substrate for the anomer-specific enzyme D-galactose 1-kinase. oup.comresearchgate.netoup.comnih.govtamu.edu Studies have shown that this compound often exhibits a preference for D-galactose over D-glucose. oup.com For instance, the this compound from Saccharomyces cerevisiae (Gal10p) shows a strong preference for galactose, with activity towards glucose being significantly lower and difficult to measure above the rate of uncatalyzed mutarotation under certain conditions. oup.com The ratio of specificity constants (kcat/Km) for galactose versus glucose has been reported to be around 100 for this enzyme. oup.com

Activity Towards Other Hexoses and Pentoses (e.g., L-Arabinose, D-Xylose, D-Fucose, Sulfoquinovose, D-Glucuronic Acid)

Beyond D-galactose and D-glucose, this compound has been shown to act on a range of other sugars, including pentoses like L-arabinose and D-xylose, and hexoses such as D-fucose (6-deoxy-D-galactose) and D-quinovose (6-deoxy-D-glucose). tamu.edusoton.ac.uktamu.edurcsb.org Sulfoquinovose (SQ) and D-glucuronic acid have also been identified as substrates for certain mutarotases, such as the sulfoquinovose this compound (HsSQM) from Herbaspirillum seropedicaea. nih.gov HsSQM demonstrated activity towards aldohexoses with an equatorial hydroxyl group at C2, including D-galactose, D-glucose, D-glucose-6-phosphate, and D-glucuronic acid, but not D-mannose. nih.gov L-arabinose and D-xylose have also been studied for their potential to inhibit intestinal sucrase activity, though this relates to their interaction with a different enzyme, not this compound's catalytic activity on them. nih.gov

Influence of Substrate Hydroxyl Group Orientations (e.g., C-2, C-3, C-4 Hydroxyls)

The orientation of hydroxyl groups on the sugar ring significantly influences substrate binding and catalysis by this compound. Structural studies have provided insights into these interactions. In known this compound substrates, the hydroxyl groups attached to C-2 and C-3 are typically in the equatorial configuration. soton.ac.uk These hydroxyl groups are often involved in hydrogen bonding interactions with active site residues, such as Asp243 in some mutarotases. soton.ac.uk Substituting the hydroxyl groups at C-2 or C-3 with a fluorine atom, which cannot act as a hydrogen bond donor, is predicted to compromise substrate binding and reaction. soton.ac.uk

The orientation of the C-4 hydroxyl group is particularly important and dictates distinct binding modes for different sugars. tamu.edutamu.edurcsb.orgnih.gov Sugars with the same C-4 hydroxyl group orientation as galactose (axial), such as D-fucose and L-arabinose, tend to bind in an orientation where their C-1 hydroxyl group is located near a specific active site residue, often Glu304. tamu.edutamu.edurcsb.orgnih.gov In contrast, sugars with the same C-4 hydroxyl group configuration as glucose (equatorial), like D-quinovose and D-xylose, typically position their C-1 hydroxyls near a different residue, such as Asp243. tamu.edutamu.edurcsb.org These different binding modes correlate with observed kinetic parameters. rcsb.org The presence or absence of a hydrogen bond between an active site arginine residue (e.g., Arg71) and the C-4 hydroxyl group also plays a role in these distinct binding modes. rcsb.orgnih.gov

Substrate Proficiency and Efficiency (e.g., kcat/Km values)

The efficiency of this compound with different substrates is quantitatively described by kinetic parameters, particularly the catalytic efficiency constant (kcat/Km). Higher kcat/Km values indicate greater substrate proficiency. For this compound from Lactococcus lactis, sugars with the "galactose" orientation of the C-4 hydroxyl group exhibit higher kcat/Km values, typically ranging from 0.68 × 105 to 1.85 × 105 M−1sec−1. tamu.edunih.gov Sugars with the "glucose" configuration at C-4 show reduced kcat/Km values, ranging from 0.13 × 105 to 0.20 × 105 M−1sec−1. tamu.edu This highlights the impact of the C-4 hydroxyl orientation on catalytic efficiency.

Studies on bovine kidney cortex this compound have reported turnover numbers (kcat) and Km values for various substrates, including D-glucose, D-galactose, D-xylose, L-arabinose, and D-fucose. researchgate.net These values provide a quantitative comparison of the enzyme's efficiency with these different sugars. For HsSQM, a 5-fold selectivity in terms of kcat/Km was observed for sulfoquinovose over glucose-6-phosphate. nih.govsemanticscholar.org

Here is a table summarizing some reported kinetic parameters for bovine kidney cortex this compound: researchgate.net

SubstrateTurnover Number (kcat) (min⁻¹)Km (mM)
D-glucose1.1 × 10⁶25.2
D-galactose1.3 × 10⁶6.5
D-xylose1.3 × 10⁶13.2
L-arabinose2.0 × 10⁶8.3
D-fucose0.35 × 10⁶2.0

Note: These values are from a specific study on bovine kidney cortex this compound and may vary for mutarotases from other sources.

Kinetic Characterization of this compound Activity

The catalytic activity of this compound can be characterized through kinetic studies, providing insights into the enzyme's mechanism and interaction with substrates.

Michaelis-Menten Kinetics

This compound activity typically follows Michaelis-Menten kinetics, particularly under conditions of equilibrium exchange. oup.comnih.govsemanticscholar.orged.gov This model describes the relationship between the reaction rate and substrate concentration, allowing for the determination of key kinetic parameters such as Vmax (maximum reaction rate) and Km (Michaelis constant). nih.govsemanticscholar.org The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate. nih.gov

For example, the UDP-galactose-4-epimerase activity of Saccharomyces cerevisiae Gal10p, which also possesses this compound activity, follows Michaelis-Menten kinetics, with reported parameters including Km, kcat, and kcat/Km. oup.com Studies on sulfoquinovose this compound (HsSQM) have also utilized Michaelis-Menten kinetics to determine parameters for substrates like sulfoquinovose and D-glucose-6-phosphate. nih.govsemanticscholar.org While sulfoquinovose exhibited saturation kinetics allowing for the calculation of kcat, Km, and kcat/Km, D-glucose-6-phosphate did not show saturation under the tested conditions, permitting only the calculation of kcat/Km. semanticscholar.org Kinetic studies involving Michaelis-Menten analysis are crucial for understanding the enzyme's catalytic efficiency and substrate preferences. nih.govsemanticscholar.orged.gov

pH Dependence of Enzymatic Mutarotation

The enzymatic activity of this compound is significantly influenced by pH, reflecting the ionization states of key amino acid residues within the active site that are essential for catalysis. Studies on galactose this compound from Escherichia coli have shown that the pH dependence of kinetic parameters provides insights into the catalytic mechanism. nih.govacs.org

For the mutarotation of α-D-glucose catalyzed by E. coli galactose this compound, the profile of log kcat/Km versus pH is a distorted bell-shaped curve. nih.govacs.orgresearchgate.net This profile indicates that the mutarotation depends on the ionization states of three functional groups in the free enzyme. nih.govresearchgate.net Specifically, the data suggest the involvement of one unprotonated group and two protonated groups for maximal kcat/Km. nih.govacs.org The pKa values determined from these profiles are approximately 6.0 on the acid side and 7.5 or 7.6 for the two groups on the alkaline side. nih.govacs.orgresearchgate.net

Research suggests that on the acid side of the pH profile, the ring opening of α-D-glucose can be the rate-limiting step, while on the alkaline side, the ring closure of the open-chain sugar limits the rate. nih.govresearchgate.net A proposed mechanism involves three catalytic groups that shuttle protons to and from the anomeric oxygen atoms and the endocyclic oxygen, thereby facilitating the mutarotation process. nih.govresearchgate.net These groups are postulated to be His 104, His 175, and Glu 309 in E. coli galactose this compound. nih.gov Mutations in these residues significantly impair catalytic activity. nih.gov

Studies on a sulfoquinovose this compound from Herbaspirillum seropedicaea (HsSQM) also investigated the pD dependence of its activity for the mutarotation of glucose-6-phosphate (Glc-6-P). nih.govportlandpress.com The kcat/Km values measured across a range of pD values (5.6 to 10.9) at 25°C revealed a bell-shaped curve, with estimated pKa values of 5.9 ± 0.1 and 9.9 ± 0.1. nih.govportlandpress.com This further supports the importance of specific ionizable groups for this compound activity.

Kinetic Parameters (e.g., kcat/Km, first-order decay constants)

This compound enzymes exhibit varying kinetic parameters depending on the source of the enzyme and the specific sugar substrate. These parameters, such as kcat and Km, provide quantitative measures of the enzyme's catalytic efficiency and substrate binding affinity. The ratio kcat/Km is often used as a specificity constant, reflecting the enzyme's preference for different substrates.

For galactose this compound from Escherichia coli, the kinetic parameters for the mutarotation of α-D-galactose at pH 7.0 and 27°C were reported as kcat = 1.84 x 104 s-1 and kcat/Km = 4.6 x 106 M-1 s-1. nih.govresearchgate.net For α-D-glucose under the same conditions, the values were kcat = 1.9 x 104 s-1 and kcat/Km = 5.0 x 105 M-1 s-1. nih.govresearchgate.net These values indicate that E. coli galactose this compound shows a preference for galactose over glucose, with a kcat/Km value approximately 10 times higher for galactose. nih.govresearchgate.net

Human galactose this compound also shows a preference for galactose over glucose. uniprot.org At pH 7.0 and 20°C, the kcat for galactose is 12000 s-1 and the Km is 37 mM. uniprot.org For glucose, the kcat is 4900 s-1 and the Km is 54 mM under the same conditions. uniprot.org

Studies on the sulfoquinovose this compound from Herbaspirillum seropedicaea (HsSQM) provided kinetic parameters for the mutarotation of sulfoquinovose (SQ) and glucose-6-phosphate (Glc-6-P) under equilibrium exchange conditions. nih.govwhiterose.ac.uksemanticscholar.org While SQ exhibited saturation kinetics allowing for the calculation of kcat, Km, and kcat/Km, Glc-6-P did not, and only the kcat/Km could be determined. whiterose.ac.uksemanticscholar.org HsSQM displayed an approximate 5-fold selectivity for SQ over Glc-6-P in terms of kcat/Km values. nih.govsemanticscholar.org The proficiency constant [kuncat/(kcat/Km)] for HsSQM was significantly better for SQ (7.6 × 10-11 M) compared to Glc-6-P (1.3 × 10-6 M), suggesting that HsSQM preferentially stabilizes the SQ transition state. nih.govportlandpress.comsemanticscholar.org

First-order decay constants (k) are related to the forward (k1) and reverse (k-1) rate constants of the mutarotation reaction by the equation k = k1 + k-1. nih.govportlandpress.comwhiterose.ac.uk This constant describes the rate at which the system approaches equilibrium.

Here is a table summarizing some reported kinetic parameters for this compound from different sources and with different substrates:

Enzyme SourceSubstratepHTemperature (°C)kcat (s-1)Km (mM)kcat/Km (M-1 s-1)
Escherichia coli Galactose this compound nih.govresearchgate.netα-D-galactose7.0271.84 x 104ND4.6 x 106
Escherichia coli Galactose this compound nih.govresearchgate.netα-D-glucose7.0271.9 x 104ND5.0 x 105
Human Galactose this compound uniprot.orgGalactose7.0201200037ND
Human Galactose this compound uniprot.orgGlucose7.020490054ND
Herbaspirillum seropedicaea SQM nih.govwhiterose.ac.uksemanticscholar.orgSulfoquinovosepD 7.525NDNDND
Herbaspirillum seropedicaea SQM nih.govwhiterose.ac.uksemanticscholar.orgGlucose-6-phosphatepD 7.525NDNDND

The kinetic data highlight the substrate specificity of this compound enzymes, demonstrating their adapted roles in the metabolism of different sugars.

Genetic and Evolutionary Perspectives on Mutarotase

Identification and Characterization of Mutarotase Genes

The genes encoding this compound have been identified and characterized in various organisms, serving as crucial models for understanding its biological role.

Gene Loci in Model Organisms

In Homo sapiens, the gene encoding galactose this compound is designated GALM. It is located on chromosome 2, specifically at band 2p22.1 wikipedia.orgnih.govatlasgeneticsoncology.org. The human GALM gene encodes a protein with a canonical length of 342 amino acid residues and a mass of approximately 37.8 kDa biocompare.commybiosource.comuniprot.org.

In the filamentous fungus Aspergillus nidulans, two putative aldose 1-epimerase genes, galmA and galmB, have been identified researchgate.netoup.comoup.com. galmA is an intronless gene located at locus AN3184, while galmB is a two-exon gene found at locus AN3432 oup.comoup.comunideb.hu. Research indicates that galmB is the physiologically relevant this compound for D-galactose utilization in A. nidulans researchgate.netoup.comoup.com.

Table 1: this compound Gene Loci in Model Organisms

OrganismGene NameLocus/Location
Homo sapiensGALM2p22.1
Aspergillus nidulansgalmAAN3184
Aspergillus nidulansgalmBAN3432

Homology and Phylogenetic Relationships

Mutarotases exhibit homology across diverse organisms, reflecting their conserved function in carbohydrate metabolism. Their evolutionary relationships place them within specific protein families.

Membership within Specific Protein Families

This compound belongs to the family of isomerases, specifically the racemases and epimerases that act on carbohydrates and their derivatives creative-enzymes.comwikipedia.org. More precisely, it is classified within the Aldose 1-Epimerase Family biocompare.comebi.ac.ukuniprot.org. Structurally, mutarotases are often associated with the Galactose this compound-like Structural Classification of Proteins (SCOP) superfamily portlandpress.comberkeley.edunthu.edu.tw. This superfamily is characterized by a supersandwich fold berkeley.edunthu.edu.tw.

Table 2: Protein Family and Structural Classification of this compound

Classification TypeFamily/Superfamily Name
Enzyme FamilyIsomerase (Racemases and Epimerases)
Protein FamilyAldose 1-Epimerase Family
Structural Classification (SCOP)Galactose this compound-like Superfamily

Evolutionary Ancestry and Diversification

Studies on the evolutionary history of mutarotases suggest ancient origins and diversification. For instance, RbsD, a ribose this compound found in bacteria, is believed to be an ancestor of FucU, an L-fucose this compound found in mammals oup.comoup.com. This suggests that ancestral mutarotases may have possessed broader substrate specificity, which became more restricted during evolution oup.com.

Phylogenetic analyses of this compound homologs in Ascomycota, including Aspergillus nidulans, indicate that genomes often specify more than one putative galactose this compound ortholog oup.com. However, identifying a common ancestor for the two distinct structural homologs (galmA and galmB) found in certain fungal lineages has been challenging, potentially implying their coexistence before the emergence of Dikarya oup.com. Horizontal gene transfer has also played a role in the evolution of mutarotases; for example, the acquirement of a RbsD/FucU fucose transporter from bacterium by the Colletotrichum ancestor has been identified plos.orgnih.govresearchgate.net.

Functional Genomics and Gene Expression Studies

Functional genomics and gene expression studies provide insights into the regulation and physiological importance of this compound genes.

Transcriptional Regulation and Physiological Relevance

Transcriptional regulation of this compound genes varies across organisms and can be influenced by the availability of different carbon sources. In Aspergillus nidulans, the expression of galmB, the physiologically relevant this compound for D-galactose utilization, is crucial for efficient growth on D-galactose researchgate.netoup.com. Deletion of galmB leads to a considerable decrease in mutarotation activity and reduced biomass formation and D-galactose uptake rates when grown on D-galactose researchgate.netoup.comunideb.hu. In contrast, deletion of galmA does not significantly affect growth on D-galactose researchgate.netoup.comunideb.hu. Overexpression of galmB in A. nidulans results in higher this compound activities, correlating with increased copy number researchgate.netoup.com.

In the fungus Rhizopus nigricans, the this compound gene is repressed by both high and low concentrations of glucose and derepressed during glucose deficiency oup.comnih.govoup.com. Glucose also affects the stability of the R. nigricans this compound mRNA transcript oup.comnih.govoup.com. These findings highlight the intricate transcriptional and post-transcriptional regulation of this compound expression in response to environmental cues.

Table 3: Functional Genomics Findings for Aspergillus nidulans galmB

Genetic ManipulationEffect on this compound Activity (compared to wild type)Effect on Growth on D-galactose
galmB deletionConsiderably decreasedConsiderably reduced biomass and uptake rates researchgate.netoup.comunideb.hu
galmA deletionNo significant effectBehaves like wild type researchgate.netoup.comunideb.hu
galmB overexpressionHigher activity (increases with copy number)Not explicitly stated in provided text, but implied improved utilization

Dual-Function Enzymes Incorporating this compound Activity

In most organisms, the enzymes involved in the Leloir pathway for galactose metabolism, including galactose this compound and UDP-galactose 4-epimerase, exist as separate proteins. However, some organisms, particularly certain yeasts, possess a single protein that harbors both of these enzymatic activities. This dual functionality represents an interesting evolutionary adaptation. oup.comuoa.gr

Biological Functions and Metabolic Roles

Central Role in Carbohydrate Metabolism Pathways

Mutarotase's activity is central to several key carbohydrate metabolic pathways, ensuring that sugars are in the correct anomeric form for subsequent enzymatic reactions.

Contribution to the Leloir Pathway for Galactose Metabolism

In the Leloir pathway, the primary route for D-galactose catabolism, galactose this compound (GALM) catalyzes the initial step: the conversion of β-D-galactose to α-D-galactose. wikipedia.orgwikipedia.orguniprot.orgresearchgate.net This conversion is critical because α-D-galactose is the required substrate for the next enzyme in the pathway, galactokinase (GALK). wikipedia.orgresearchgate.net The Leloir pathway ultimately converts galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis or gluconeogenesis. researchgate.netnih.gov

The steps of the Leloir pathway involving this compound can be summarized as follows:

β-D-galactose is converted to α-D-galactose by galactose this compound (GALM). wikipedia.orgwikipedia.orguniprot.orgresearchgate.net

α-D-galactose is phosphorylated by galactokinase (GALK) to form α-D-galactose 1-phosphate. wikipedia.org

α-D-galactose 1-phosphate is converted to UDP-galactose by galactose-1-phosphate uridylyltransferase (GALT). wikipedia.org

UDP-galactose is epimerized to UDP-glucose by UDP-galactose 4-epimerase (GALE). wikipedia.org

UDP-glucose is recycled, and the resulting glucose 1-phosphate is converted to glucose 6-phosphate by phosphoglucomutase. wikipedia.orgresearchgate.net

Involvement in Glycolysis and Gluconeogenesis

This compound also participates in glycolysis and gluconeogenesis by catalyzing the interconversion of α-D-glucose and β-D-glucose. creative-enzymes.comcreative-enzymes.com While glucose can spontaneously anomerize, this compound significantly accelerates this process, ensuring a ready supply of the appropriate anomer for enzymes like hexokinase, which can phosphorylate either α- or β-D-glucose, and glucose-6-phosphate dehydrogenase, which specifically acts on β-D-glucose-6-phosphate. csic.esjofem.org This facilitated interconversion is important for efficient glucose metabolism.

Facilitation of Fucose Utilization via the Salvage Pathway

L-fucose, a deoxyhexose, exists predominantly in the beta form in solution. oup.com Its metabolism through the salvage pathway involves fucose this compound. oup.comebi.ac.uk This enzyme catalyzes the α-to-β anomeric conversion of L-fucose, a necessary step before fucokinase can phosphorylate the sugar. oup.com The salvage pathway utilizes free fucose to synthesize GDP-L-fucose, which is then used in glycosylation processes. oup.comebi.ac.uknih.gov Studies have shown that mammalian this compound is functional in facilitating the incorporation of fucose through this pathway. oup.com

Physiological Significance of this compound Activity

The enzymatic activity of this compound holds significant physiological importance, primarily due to its role in managing sugar anomers.

Acceleration of Anomeric Interconversion for Downstream Enzyme Specificity

Many enzymes that act on sugars are specific to either the alpha or beta anomer. csic.esjofem.org The spontaneous rate of anomeric interconversion for many sugars is relatively slow at physiological pH. csic.esjofem.org this compound dramatically increases the rate of this interconversion, ensuring that a sufficient concentration of the required anomer is available for downstream metabolic enzymes. jofem.org This acceleration is crucial for maintaining efficient metabolic flux through pathways like the Leloir pathway and for the proper functioning of enzymes in glucose metabolism. wikipedia.orgjofem.org Without sufficient this compound activity, the metabolism of certain sugars could be significantly impaired. jofem.org

Maintenance of Sugar Anomeric Equilibrium

This compound helps maintain the equilibrium between the alpha and beta anomers of various sugars in solution. mybiosource.comunacademy.comacs.org While the equilibrium composition is determined by the intrinsic properties of the sugar, this compound accelerates the rate at which this equilibrium is reached. unacademy.comnih.gov This maintenance of equilibrium is vital for ensuring that metabolic enzymes with anomeric specificity have access to both forms of the sugar, even if they preferentially utilize one, as the interconversion allows the utilized anomer to be replenished from the other form. jofem.org

Hypothesized Roles in Cellular Processes

The enzymatic activity of this compound in interconverting sugar anomers is fundamental to carbohydrate metabolism. However, research has also explored other potential roles for this protein within cellular processes.

Historically, there has been a hypothesis suggesting a potential involvement of this compound in active sugar transport. fishersci.cawikipedia.org This hypothesis stemmed from observations of a notable similarity between the substrate specificity of this compound isolated from intestinal mucosa and kidney and the specificity of active sugar transport in these tissues. fishersci.cawikipedia.org Studies demonstrated that sugars actively transported by the intestine, such as D-glucose, D-galactose, 6-deoxy-D-galactose, α-methylglucoside, and 1-deoxyglucose, were potent inhibitors of this compound activity. fishersci.cawikipedia.org This inhibitory effect by actively transported sugars led to the suggestion that the this compound protein might possess properties akin to the hypothetical mobile "carrier" or "permease" molecules proposed in active transport theories. fishersci.cawikipedia.org

While this hypothesis was explored, the precise nature of this compound's potential involvement in transport remains a subject of discussion. It is possible that the observed activity is merely a coincidental property of a protein capable of forming a dissociable complex with transported sugars, rather than the enzyme being directly involved in the translocation process itself. wikipedia.org Alternatively, it could fulfill a secondary function related to glucose metabolism during transport. wikipedia.org Further research, including a study noting the absence of this compound in a case of glucose-galactose malabsorption, continues to suggest a possible link between this compound and sugar transport. fishersci.ie

Subcellular Localization of this compound

The subcellular localization of this compound provides insights into where its enzymatic activity is exerted within the cell. Across various organisms and cell types, this compound is predominantly found in the cytoplasm. fishersci.cafishersci.atwikipedia.orgwikipedia.orgciteab.com This cytoplasmic presence aligns with its known role in catalyzing the mutarotation of sugars within the general metabolic pool.

Research using techniques such as immunodetection and protein localization studies has consistently reported a cytoplasmic localization for this compound in humans and other species. fishersci.cawikipedia.orgwikipedia.orgciteab.com For instance, human galactose this compound (GALM) is expressed in the cytoplasm. citeab.com Similarly, studies in Aspergillus nidulans and Hypocrea jecorina have indicated intracellular, likely cytoplasmic, localization for their respective this compound enzymes. fishersci.cafishersci.at

While cytoplasmic localization is the prevailing finding, some studies in rats have reported this compound localization in the nuclei of specific tissues, including kidney, liver, and small intestine. wikipedia.org Additionally, studies in yeast (Saccharomyces cerevisiae) using GFP-fusion proteins have shown localization in both the nucleus and cytoplasm. fishersci.nl However, the functional significance of nuclear localization, where observed, is not as clearly defined as its cytoplasmic role in sugar metabolism.

The table below summarizes the reported subcellular localization of this compound based on available research:

Organism/TissueReported Subcellular LocalizationSource Indices
HumanCytoplasm wikipedia.orgwikipedia.orgciteab.com
Rat Kidney, Liver, IntestinePrimarily Supernatant Fraction (Cytoplasm), some nuclear localization reported in specific studies wikipedia.orgwikipedia.org
Aspergillus nidulansIntracellular (likely Cytoplasm) fishersci.ca
Hypocrea jecorinaIntracellular (likely Cytoplasm) fishersci.at
Saccharomyces cerevisiaeNucleus and Cytoplasm fishersci.nl
Most Cells (General)Cytoplasm fishersci.atwikipedia.org

Advanced Methodologies in Mutarotase Research

Purification and Preparation of Recombinant Mutarotase

Obtaining highly pure and active this compound is a critical prerequisite for detailed biochemical and structural studies. Both traditional extraction from biological tissues and modern recombinant expression techniques are employed.

Extraction Techniques from Biological Tissues (e.g., Bovine Kidney Cortex, Bovine Liver)

Biological tissues such as bovine kidney cortex and bovine liver have historically served as rich sources for this compound purification. The process typically begins with the homogenization of the tissue in a suitable buffer, often containing EDTA to chelate metal ions that could affect enzyme activity or stability. For instance, 50g of freshly procured bovine liver tissue can be homogenized in 250mL of 5mM EDTA buffer at pH 7.4. Similarly, 100g of fresh bovine kidney cortex can be homogenized in 500 mL of 5 mM EDTA buffer at pH 7.4. The resulting homogenate is then typically filtered and centrifuged at high speeds, such as 10,000 rpm for 15 minutes at 4°C, to remove cellular debris and obtain a crude enzyme extract. idosi.orgscialert.netdocsdrive.com

Chromatographic Separation Methods (e.g., Ammonium (B1175870) Sulfate (B86663) Precipitation, Ion Exchange, Gel Filtration)

Following initial extraction, a series of chromatographic techniques are employed to purify this compound from other cellular proteins. Ammonium sulfate precipitation is a common initial step used for partial purification and concentration of the enzyme. This compound can be precipitated within specific ammonium sulfate saturation ranges, such as 42-56% saturation for bovine liver extract or 38-60% for bovine kidney cortex extract. idosi.orgresearchgate.netamazon.com After precipitation, the enzyme is usually dialyzed against a buffer to remove the ammonium sulfate. idosi.org

Ion exchange chromatography is frequently used in subsequent purification steps. Diethylaminoethyl (DEAE) cellulose (B213188) columns are commonly employed, where the enzyme is bound to the stationary phase and eluted using a salt gradient. For example, a DEAE-cellulose column can be eluted with stepwise increases in phosphate (B84403) buffer concentration (e.g., 10 to 500 mM at pH 7.7). docsdrive.com This step significantly increases the specific activity of the enzyme. idosi.orgresearchgate.netamazon.com

Gel filtration chromatography, also known as size exclusion chromatography, is often the final step to achieve high purity. Columns packed with materials like Sephadex G-150 or Sephadex G-100 are used to separate proteins based on their size. idosi.orgresearchgate.net This method can result in a significant fold purification and high specific activity. scialert.netresearchgate.netamazon.comidosi.org For instance, purification from bovine liver using ammonium sulfate precipitation, DEAE-cellulose, and Sephadex G-150 chromatography has yielded a specific activity of 14.03 U/mg. researchgate.net From bovine kidney cortex, a specific activity of 3.36 U/mg after gel filtration through Sephadex G-150 has been reported. scialert.netdocsdrive.com

The effectiveness of these purification steps can be monitored by measuring enzyme activity and protein concentration at each stage.

Purification Step (Bovine Liver)Activity (U/mL)Specific Activity (U/mg)
Crude Extract4.61.68
Ammonium Sulfate Precipitation (42-56%) & Desalting5.424.71
DEAE Cellulose Chromatography-10.62
Sephadex G-150 Chromatography-14.03

Data compiled from idosi.orgresearchgate.net.

Purification Step (Bovine Kidney Cortex)Activity (U/mL)Specific Activity (U/mg)Fold Purification
Crude Extract1.270.34-
Ammonium Sulfate Precipitation & Desalting3.522.55-
DEAE Cellulose Chromatography3.172.50-
Sephadex G-150 Chromatography2.8943.369.97

Data compiled from scialert.netdocsdrive.com.

Recombinant Expression and Refolding Strategies

Recombinant DNA technology allows for the expression of this compound in heterologous systems, such as Escherichia coli. This approach can yield larger quantities of enzyme compared to extraction from tissues. Genes encoding this compound from various organisms, including humans and Thermoanaerobacter tengcongensis, have been subcloned into expression vectors for production in E. coli. magtechjournal.combiorbyt.comnih.gov Often, the recombinant protein is expressed with a fusion tag, such as a 6His tag or glutathione (B108866) S-transferase (GST) tag, to facilitate purification. magtechjournal.combiorbyt.com

Recombinant expression can sometimes lead to the formation of insoluble protein inclusion bodies, necessitating refolding strategies to obtain active enzyme. However, soluble expression has also been achieved, followed by purification using affinity chromatography (e.g., Glutathione Sepharose for GST-tagged proteins), ion chromatography, and gel filtration chromatography to obtain highly pure protein. magtechjournal.comnih.gov For example, recombinant galactose this compound from Thermoanaerobacter tengcongensis expressed in E. coli with a GST tag was purified to over 99% purity using a three-step procedure involving Glutathione Sepharose affinity, ion chromatography, and gel filtration chromatography. magtechjournal.comnih.gov

Biophysical and Spectroscopic Characterization

Once purified, this compound can be characterized using various biophysical and spectroscopic techniques to understand its structure, substrate binding, and catalytic mechanism.

X-ray Crystallography for Three-Dimensional Structure Determination

These structures reveal that this compound typically adopts a beta-sandwich motif. nih.gov The active site is often located in a shallow cleft. researchgate.netnih.gov Crystallographic studies have identified key amino acid residues involved in substrate binding and catalysis, such as histidine, aspartic acid, glutamic acid, and arginine residues. researchgate.netnih.govnih.govtamu.edu For instance, in human galactose this compound, residues like Asn-81, Arg-82, His-107, His-176, Asp-243, Gln-279, and Glu-307 surround the sugar ligand binding site. researchgate.netnih.govpdbj.org Studies on Lactococcus lactis this compound have indicated that Glu-304 and His-170 are critical for catalysis, acting as a general base and acid, respectively, while His-96 and Asp-243 are important for proper substrate positioning. nih.govtamu.edu

Crystallography can also capture the enzyme in complex with its substrates or substrate analogues, providing direct visualization of binding modes. Electron density maps from these studies can unequivocally demonstrate the presence of both anomers of the substrate in the active site. nih.gov Structures of this compound mutants in complex with sugars have also been determined to investigate the roles of specific residues in binding and catalysis. nih.govrcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Substrate Binding and Exchange Dynamics (e.g., 19F NMR, 1D EXSY)

NMR spectroscopy is a versatile tool for studying the dynamics of this compound and its interactions with substrates in solution. It can provide information about substrate binding, conformational changes, and the kinetics of the anomeric interconversion catalyzed by the enzyme.

Various NMR techniques are applied, including one-dimensional (1D) and two-dimensional (2D) methods. Exchange Spectroscopy (EXSY) NMR, particularly 1D and 2D variants, is valuable for directly observing and quantifying the chemical exchange between the alpha and beta anomers of a sugar catalyzed by this compound. researchgate.netnih.govpublish.csiro.auresearchgate.netscience.gov By measuring the transfer of magnetization between the anomeric signals, the rate constants of the interconversion can be determined at equilibrium. researchgate.netnih.govpublish.csiro.auscience.gov

F NMR spectroscopy is particularly useful when studying the anomerization of fluorinated sugar analogues. researchgate.netpublish.csiro.ausouthampton.ac.ukdntb.gov.ua The F nucleus provides sharp, well-separated signals for the different anomers of fluorinated sugars, allowing for clear observation of the exchange process. researchgate.netpublish.csiro.audntb.gov.ua Studies using F NMR and 2D EXSY have investigated the anomerization of various F-substituted glucose analogues catalyzed by this compound, providing insights into substrate specificity and the catalytic mechanism. researchgate.netpublish.csiro.audntb.gov.ua For example, this compound has been shown to catalyze the rapid exchange between the anomers of 4-fluoro-4-deoxy-D-glucose (FDG4), but not other tested fluorinated glucose analogues, suggesting that rotation around the C1-C2 bond of the pyranose ring might be the rate-limiting step. researchgate.netpublish.csiro.au

NMR can also be used to study substrate binding by observing changes in chemical shifts or signal intensities upon addition of the sugar substrate to the enzyme solution.

Stopped-Flow Spectrophotometry for Pre-Steady State Kinetics

Stopped-flow spectrophotometry is a powerful technique used to study rapid biochemical reactions, including the pre-steady state kinetics of enzyme-catalyzed reactions. This method allows for the measurement of reaction rates within milliseconds, providing insights into transient intermediates and the initial steps of catalysis that are not observable using conventional spectrophotometry.

In the context of this compound research, stopped-flow spectrophotometry can be coupled with enzymatic assays to monitor the rapid changes in anomer concentrations or the production of co-factors like NAD(P)H. For example, when studying glucose-6-phosphate this compound, a coupled enzymatic reaction system with glucose-6-phosphate dehydrogenase, which is specific for the β-anomer of glucose-6-phosphate, can be employed. researchgate.net By rapidly mixing the enzyme and substrate (e.g., an equilibrated mixture of α- and β-glucose-6-phosphate) with the coupling enzymes and NADP+, the increase in absorbance at 340 nm due to the generation of NADPH can be monitored over very short timescales using stopped-flow equipment. researchgate.net This allows for the determination of initial velocity constants and provides data on the enzyme's catalytic efficiency before the reaction reaches a steady state. researchgate.net Stopped-flow experiments have revealed distinct phases in the conversion of glucose-6-phosphate anomers catalyzed by this compound, providing valuable kinetic data. researchgate.net

Enzymatic Activity Assays and Detection Methods

Measuring this compound activity is essential for understanding its kinetic properties, substrate specificity, and the effects of inhibitors or mutations. Several methods have been developed for this purpose, utilizing the change in optical rotation during mutarotation or coupling the this compound reaction to other enzymatic reactions that produce a detectable signal.

Polarimetry for Direct Mutarotation Rate Measurement

By monitoring the change in specific rotation using a precision polarimeter, the rate of the mutarotation reaction can be determined. tribioscience.comoup.com This method involves dissolving a pure anomer (e.g., α-D-glucose) in a buffer containing the this compound enzyme and continuously recording the optical rotation at various time points. nih.govtribioscience.com The rate of change in rotation is proportional to the enzyme activity. tribioscience.com This approach can be used to determine the spontaneous mutarotation rate as well as the enzyme-catalyzed rate. tribioscience.comoup.com While direct, polarimetry can be limited by the inability to prepare pure samples of a single anomer for some reducing sugars and may not be sensitive enough for small amounts of enzyme. nih.govnih.gov

Coupled Enzyme Assays (e.g., with Glucose/Galactose Dehydrogenase, Glucose-6-Phosphate Dehydrogenase)

Coupled enzyme assays are widely used for measuring this compound activity, offering higher sensitivity and convenience compared to direct polarimetry for certain substrates. These assays link the this compound-catalyzed reaction to another enzymatic reaction that produces a readily detectable product, often a change in absorbance due to the reduction of NAD(P)+ to NAD(P)H. nih.govwikipedia.orgacs.org

A common coupled assay for this compound activity utilizes glucose or galactose dehydrogenase. These dehydrogenases are typically specific for the β-anomer of their respective sugar substrates and require NAD+ or NADP+ as a cofactor. nih.govoup.com When this compound is incubated with an aldose substrate (e.g., α-D-glucose or α-D-galactose) in the presence of the appropriate dehydrogenase and NAD(P)+, the this compound converts the α-anomer to the β-anomer, which is then immediately oxidized by the dehydrogenase, producing the corresponding acid and NAD(P)H. nih.govacs.org The rate of NAD(P)H formation, monitored by the increase in absorbance at 340 nm, is directly proportional to the this compound activity. researchgate.netnih.govacs.org This method has been successfully applied to study mutarotases from various organisms and with different sugar substrates, including glucose and galactose. nih.govoup.compnas.org

Another coupled assay involves glucose-6-phosphate dehydrogenase, which is specific for β-glucose-6-phosphate. researchgate.net This assay is particularly useful for studying glucose-6-phosphate this compound. researchgate.net In this system, this compound converts α-glucose-6-phosphate to β-glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase in the presence of NADP+, generating NADPH. researchgate.netacs.org The increase in absorbance at 340 nm due to NADPH production is measured to determine this compound activity. researchgate.netacs.org This coupled assay system is sensitive and allows for continuous monitoring of the reaction. researchgate.netacs.org

Molecular and Computational Approaches

Beyond enzymatic assays, molecular and computational techniques provide valuable tools for understanding the structure-function relationships of this compound and its catalytic mechanism.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in enzyme function, including catalysis, substrate binding, and structural stability. By introducing specific mutations into the gene encoding this compound, researchers can alter individual amino acids and then express and characterize the mutant enzyme. fishersci.sewikipedia.orgnih.govnih.gov

Studies using site-directed mutagenesis on this compound have aimed to identify key residues involved in the catalytic mechanism. Based on structural information and proposed mechanisms, specific amino acids in the active site, such as acidic or basic residues, are targeted for mutation. fishersci.sewikipedia.org By analyzing the kinetic properties (e.g., kcat and KM) and substrate specificity of the mutant enzymes compared to the wild-type enzyme, the contribution of the mutated residue to catalysis and substrate binding can be assessed. nih.gov These studies help to elucidate the roles of specific amino acids in facilitating the interconversion of anomers. fishersci.sewikipedia.orgnih.govnih.gov For instance, mutagenesis studies can confirm the involvement of proposed catalytic residues that act as proton donors or acceptors during the mutarotation process. fishersci.sewikipedia.org This approach, combined with structural analysis, provides detailed insights into how the enzyme interacts with its substrate and catalyzes the reaction at a molecular level. fishersci.sewikipedia.orgnih.govnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Glucose5793 nih.govdsmz.deresearchgate.netguidetopharmacology.org
Galactose439357 wikipedia.orgresearchgate.netwikipedia.org
Glucose-6-Phosphate5958 nih.govnih.gov
NAD(P)H-
NAD5893 nih.gov
NADH439153 fishersci.seguidetopharmacology.orgmetabolomicsworkbench.orgh-its.org
NADP5886 wikipedia.orgguidetopharmacology.orgmetabolomicsworkbench.orgamdb.online
NADPH5884 wikipedia.orgnih.govmetabolomicsworkbench.orgguidetopharmacology.orgbiochim.ro

Note: this compound is an enzyme (protein), not a small chemical compound, and thus does not have a standard PubChem CID. NAD(P)H is a general term for both NADH and NADPH.##

This compound, also known as aldose 1-epimerase (EC 5.1.3.3), is an enzyme that catalyzes the interconversion of the α- and β-anomers of aldose sugars. This process, known as mutarotation, is crucial for efficient carbohydrate metabolism as many enzymes are specific for a particular anomer. Studying this compound activity and kinetics requires specialized techniques, ranging from traditional polarimetry to advanced spectroscopic and computational methods.

Stopped-Flow Spectrophotometry for Pre-Steady State Kinetics

Stopped-flow spectrophotometry is a powerful technique used to study rapid biochemical reactions, including the pre-steady state kinetics of enzyme-catalyzed reactions. This method allows for the measurement of reaction rates within milliseconds, providing insights into transient intermediates and the initial steps of catalysis that are not observable using conventional spectrophotometry.

In the context of this compound research, stopped-flow spectrophotometry can be coupled with enzymatic assays to monitor the rapid changes in anomer concentrations or the production of co-factors like NAD(P)H. For example, when studying glucose-6-phosphate this compound, a coupled enzymatic reaction system with glucose-6-phosphate dehydrogenase, which is specific for the β-anomer of glucose-6-phosphate, can be employed. researchgate.net By rapidly mixing the enzyme and substrate (e.g., an equilibrated mixture of α- and β-glucose-6-phosphate) with the coupling enzymes and NADP+, the increase in absorbance at 340 nm due to the generation of NADPH can be monitored over very short timescales using stopped-flow equipment. researchgate.net This allows for the determination of initial velocity constants and provides data on the enzyme's catalytic efficiency before the reaction reaches a steady state. researchgate.net Stopped-flow experiments have revealed distinct phases in the conversion of glucose-6-phosphate anomers catalyzed by this compound, providing valuable kinetic data. researchgate.net

Enzymatic Activity Assays and Detection Methods

Measuring this compound activity is essential for understanding its kinetic properties, substrate specificity, and the effects of inhibitors or mutations. Several methods have been developed for this purpose, utilizing the change in optical rotation during mutarotation or coupling the this compound reaction to other enzymatic reactions that produce a detectable signal.

Polarimetry for Direct Mutarotation Rate Measurement

By monitoring the change in specific rotation using a precision polarimeter, the rate of the mutarotation reaction can be determined. tribioscience.comoup.com This method involves dissolving a pure anomer (e.g., α-D-glucose) in a buffer containing the this compound enzyme and continuously recording the optical rotation at various time points. nih.govtribioscience.com The rate of change in rotation is proportional to the enzyme activity. tribioscience.com This approach can be used to determine the spontaneous mutarotation rate as well as the enzyme-catalyzed rate. tribioscience.comoup.com While direct, polarimetry can be limited by the inability to prepare pure samples of a single anomer for many reducing sugars and may not be sensitive enough for small amounts of enzyme. nih.govnih.gov

Data from polarimetry experiments can be used to calculate the first-order decay constant (k) of the mutarotation process, which is related to the forward (k1) and reverse (k-1) rate constants of the anomer interconversion. nih.gov The equilibrium constant (Keq) can also be determined from the ratio of the anomer concentrations at equilibrium, which is equal to the ratio of the rate constants (k1/k-1). nih.gov

Coupled Enzyme Assays (e.g., with Glucose/Galactose Dehydrogenase, Glucose-6-Phosphate Dehydrogenase)

Coupled enzyme assays are widely used for measuring this compound activity, offering higher sensitivity and convenience compared to direct polarimetry for certain substrates. These assays link the this compound-catalyzed reaction to another enzymatic reaction that produces a readily detectable product, often a change in absorbance due to the reduction of NAD(P)+ to NAD(P)H. nih.govwikipedia.orgacs.org

A common coupled assay for this compound activity utilizes glucose or galactose dehydrogenase. These dehydrogenases are typically specific for the β-anomer of their respective sugar substrates and require NAD+ or NADP+ as a cofactor. nih.govoup.com When this compound is incubated with an aldose substrate (e.g., α-D-glucose or α-D-galactose) in the presence of the appropriate dehydrogenase and NAD(P)+, the this compound converts the α-anomer to the β-anomer, which is then immediately oxidized by the dehydrogenase, producing the corresponding acid and NAD(P)H. nih.govacs.org The rate of NAD(P)H formation, monitored by the increase in absorbance at 340 nm, is directly proportional to the this compound activity. researchgate.netnih.govacs.org This method has been successfully applied to study mutarotases from various organisms and with different sugar substrates, including glucose and galactose. nih.govoup.compnas.org

For example, a coupled assay using glucose/galactose dehydrogenase from Thermoplasma acidophilum (EC 1.1.1.47), which is specific for the β-anomers of D-glucose and D-galactose and requires NADP+ as a cofactor, has been used to assay galactose this compound activity. oup.com Reactions were carried out at 30°C in Tris-HCl buffer (pH 8.8) with NADP+. oup.com The increase in absorbance at 340 nm was measured. oup.com This assay revealed that the Saccharomyces cerevisiae galactose this compound/UDP-galactose 4-epimerase protein (Gal10p) showed a preference for galactose over glucose, with a ratio of specificity constants (kcat/KM) of approximately 100. oup.com

Another coupled assay involves glucose-6-phosphate dehydrogenase, which is specific for β-glucose-6-phosphate. researchgate.net This assay is particularly useful for studying glucose-6-phosphate this compound. researchgate.net In this system, this compound converts α-glucose-6-phosphate to β-glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase in the presence of NADP+, generating NADPH. researchgate.netacs.org The increase in absorbance at 340 nm due to NADPH production is measured to determine this compound activity. researchgate.netacs.org This coupled assay system is sensitive and allows for continuous monitoring of the reaction. researchgate.netacs.org

Molecular and Computational Approaches

Beyond enzymatic assays, molecular and computational techniques provide valuable tools for understanding the structure-function relationships of this compound and its catalytic mechanism.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in enzyme function, including catalysis, substrate binding, and structural stability. By introducing specific mutations into the gene encoding this compound, researchers can alter individual amino acids and then express and characterize the mutant enzyme. fishersci.sewikipedia.orgnih.govnih.gov

Studies using site-directed mutagenesis on this compound have aimed to identify key residues involved in the catalytic mechanism. Based on structural information and proposed mechanisms, specific amino acids in the active site, such as acidic or basic residues, are targeted for mutation. fishersci.sewikipedia.org By analyzing the kinetic properties (e.g., kcat and KM) and substrate specificity of the mutant enzymes compared to the wild-type enzyme, the contribution of the mutated residue to catalysis and substrate binding can be assessed. nih.gov These studies help to elucidate the roles of specific amino acids in facilitating the interconversion of anomers. fishersci.sewikipedia.orgnih.govnih.gov For instance, mutagenesis studies can confirm the involvement of proposed catalytic residues that act as proton donors or acceptors during the mutarotation process. fishersci.sewikipedia.org This approach, combined with structural analysis, provides detailed insights into how the enzyme interacts with its substrate and catalyzes the reaction at a molecular level. fishersci.sewikipedia.orgnih.govnih.gov

Homology Modeling and Molecular Dynamics Simulations

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (a template). This method is particularly valuable when experimental structures of the target protein are unavailable or difficult to obtain. By aligning the amino acid sequence of this compound with sequences of proteins with known structures, a model of the this compound structure can be generated. nih.gov

Molecular dynamics (MD) simulations are powerful computational tools that simulate the physical movements of atoms and molecules over time. nih.govchemrxiv.org Applied to proteins like this compound, MD simulations can provide insights into structural stability, conformational changes, and interactions with substrates or other molecules at an atomic level. nih.govchemrxiv.org For instance, MD simulations have been used in studies of human galactose this compound (GALM) to understand the impact of mutations on the protein's structural and physicochemical properties. nih.gov These simulations can reveal how mutations affect aspects such as surface accessibility, rigidity, and substrate binding. nih.gov MD simulations have also been employed to study the dynamics of other proteins, demonstrating their utility in predicting protein structure and describing active sites. nih.gov

Proteomic Analysis for Protein Complex Identification (e.g., Yeast Trz1, Nuc1)

Proteomic analysis involves the large-scale study of proteins within a biological system, including their identification, quantification, and characterization of their interactions and modifications. abcam.com Techniques such as mass spectrometry-based methods, particularly those coupled with chromatography, are fundamental to proteomic analysis. abcam.comberkeley.edunih.gov These methods allow for the identification of individual proteins within complex mixtures and the characterization of protein complexes. berkeley.edunih.govmdpi.com

Proteomic studies have been instrumental in identifying protein complexes involving this compound, particularly in model organisms like yeast. For example, proteomic analysis has established that yeast this compound forms a stable complex with Trz1 and Nuc1. researchgate.netnih.govresearchgate.net Trz1 is a long form RNase Z involved in tRNA maturation, while Nuc1 is a mitochondrial nuclease implicated in apoptosis. researchgate.netnih.govresearchgate.net This complex in yeast is a stable heterohexamer composed of two copies of each subunit: Trz1, Nuc1, and this compound. researchgate.netnih.govresearchgate.net Structural studies using techniques like gel filtration, small angle X-ray scattering (SAXS), and electron microscopy have supported the finding that the Nuc1 homodimer is located at the center of this complex, interacting with both Trz1 and this compound. researchgate.netnih.govresearchgate.net

Enzymatic characterization of the yeast Trz1/Nuc1/Mutarotase complex has revealed that the activities of Trz1 and this compound are not significantly affected by complex formation. researchgate.netnih.govresearchgate.net However, the activity of Nuc1 is inhibited by this compound and, to some extent, by Trz1. researchgate.netnih.govresearchgate.net This suggests that this compound and Trz1 may play regulatory roles in the apoptotic nuclease activity of Nuc1. researchgate.netnih.govresearchgate.net While Trz1 is dual-localized in mitochondria and the nucleus, and Nuc1 is mitochondrial (translocating to the nucleus during apoptosis), yeast this compound is found in the cytosol and nucleus, suggesting potential subcomplexes in different cellular compartments. mdpi.com

Proteomic techniques, such as affinity purification coupled with mass spectrometry (AP-MS), are widely used to characterize protein complexes by purifying a target protein and analyzing its interacting partners. mdpi.com This approach has been successful in identifying protein constituents of complexes and detecting changes in their composition. nih.gov

Table of Mentioned Molecules and PubChem CIDs

NamePubChem CID
This compoundN/A (Enzyme)
Trz1N/A (Protein)
Nuc1N/A (Protein)
alpha-D-glucose5891
beta-D-glucose10605
beta-D-galactose6419
alpha-D-galactose6416
L-fucose7963

Enzyme Engineering and Emerging Research Directions for Mutarotase

Rational Design and Directed Evolution for Enhanced Catalytic Properties

Rational design and directed evolution are two primary strategies employed to engineer enzymes like mutarotase, aiming to improve their activity, stability, and specificity. creative-enzymes.comillinois.edumdpi.com Rational design involves making targeted modifications to the enzyme's structure based on an understanding of its mechanism and the relationship between structure and function. illinois.edufrontiersin.org Directed evolution, conversely, mimics natural selection in a laboratory setting through iterative cycles of mutagenesis and screening for desired traits, often without requiring detailed structural knowledge. illinois.edumdpi.comfrontiersin.org

Strategies for Modifying Enzyme Activity and Stability

Improving enzyme activity and stability is critical for industrial and biotechnological applications, where conditions may differ significantly from the enzyme's native environment. creative-enzymes.comfrontiersin.org Strategies include introducing mutations that enhance catalytic efficiency or confer resistance to denaturation by factors such as high temperature, extreme pH, or organic solvents. creative-enzymes.comfrontiersin.org

For this compound, enhancing stability can involve modifications that increase rigidity or introduce stabilizing interactions, such as disulfide bonds. creative-enzymes.com Proteins containing disulfide bonds generally exhibit higher stability, even in challenging conditions. creative-enzymes.com Rational design can be used to identify sites where introducing cysteine residues to form disulfide bonds would enhance stability without disrupting activity. Directed evolution can also screen for random mutations that lead to improved thermal or chemical stability.

Approaches for Altering Substrate Specificity and Coenzyme Requirements

This compound primarily acts on aldose sugars, facilitating the interconversion of their anomers. creative-enzymes.com Engineering its substrate specificity could broaden its utility to other carbohydrates or carbohydrate derivatives. This can be achieved by modifying residues within the substrate-binding site to favor interaction with different molecules. creative-enzymes.comnumberanalytics.com Rational design approaches involve analyzing the active site structure and predicting mutations that would alter its shape or chemical properties to accommodate new substrates. creative-enzymes.comnumberanalytics.com

Directed evolution can randomly generate mutations throughout the enzyme's gene and select for variants that exhibit activity towards a desired, non-native substrate. This approach is particularly useful when the structural determinants of substrate specificity are not fully understood. illinois.edu

While this compound itself does not require a coenzyme for its epimerization activity, altering coenzyme requirements is a common goal in engineering oxidoreductases, which often work in conjunction with this compound in multi-enzyme systems. frontiersin.orgcore.ac.uk For enzymes that do utilize coenzymes like NAD(P)H, engineering can involve modifying residues in the coenzyme-binding site to switch preference between NADH and NADPH. frontiersin.orgcore.ac.uk This often involves altering charged residues that interact with the phosphate (B84403) group of NADPH. frontiersin.org

Applications in Biosensing Technologies

This compound plays a vital role in improving the performance of biosensors, particularly those designed to detect carbohydrates. researchgate.netsci-hub.se Its ability to accelerate the interconversion of sugar anomers ensures that the form of the sugar preferred by a coupled enzyme (like glucose oxidase) is readily available, leading to a more accurate and sensitive measurement. researchgate.netedpsciences.org

Integration of this compound in Glucose Biosensors for Improved Analytical Performance

Glucose biosensors commonly utilize glucose oxidase (GOx), which is specific for β-D-glucose. nih.govfrontiersin.org However, glucose in solution exists as a mixture of α-D-glucose (about 36%), β-D-glucose (about 63%), and a small amount of open-chain form. Without this compound, the response of a GOx-based biosensor can be limited by the slow spontaneous mutarotation of α-D-glucose to β-D-glucose. edpsciences.org

Integrating this compound with GOx in a biosensor significantly accelerates this mutarotation, ensuring a faster and more complete conversion of α-D-glucose to β-D-glucose. researchgate.netedpsciences.org This leads to an improved analytical performance, characterized by increased sensitivity and faster response times, as the GOx can rapidly access the majority of the glucose molecules present. researchgate.netedpsciences.org

Studies have demonstrated that the addition of this compound to glucose oxidase-modified electrodes can lead to a significant improvement in sensitivity towards glucose. researchgate.netedpsciences.org While this integration enhances sensitivity, careful optimization is needed as it can potentially affect other parameters like repeatability and accuracy if the this compound activity or stability within the biosensor is not optimal. researchgate.netedpsciences.org

An example illustrating the effect of this compound on glucose biosensor response is shown below, comparing the current response of a glucose oxidase electrode with and without this compound.

Electrode CompositionSensitivity Improvement (vs. GOx alone)Repeatability EffectAccuracy Effect
Glucose Oxidase (GOx)Baseline--
GOx + this compound (MUT)Significant Improvement researchgate.netedpsciences.orgAffected researchgate.netedpsciences.orgAffected researchgate.netedpsciences.org

Note: The specific degree of improvement and effect on repeatability/accuracy can vary depending on the biosensor design and immobilization method.

Design of Multi-Enzyme Systems for Complex Carbohydrate Detection (e.g., Sucrose)

This compound is frequently a key component in multi-enzyme biosensor systems designed to detect complex carbohydrates like sucrose (B13894). sci-hub.senih.govslideshare.net Sucrose is a disaccharide that is not directly acted upon by enzymes like glucose oxidase. To detect sucrose, a cascade of enzymatic reactions is employed. sci-hub.senih.govslideshare.net

A typical multi-enzyme system for sucrose detection involves:

Invertase: Hydrolyzes sucrose into its constituent monosaccharides, α-D-glucose and fructose. sci-hub.senih.govslideshare.net

This compound: Converts the α-D-glucose produced by invertase into β-D-glucose. sci-hub.senih.govslideshare.net

Glucose Oxidase (GOx) or Glucose Dehydrogenase (GDH): Oxidizes the β-D-glucose, producing a measurable signal (e.g., hydrogen peroxide or NADH). sci-hub.senih.govslideshare.net

This enzymatic cascade ensures that the glucose released from sucrose hydrolysis is in the correct anomeric form for the final detection step by GOx or GDH. sci-hub.senih.govslideshare.net Such multi-enzyme biosensors have been successfully developed for sucrose determination in various applications, including food analysis. slideshare.netresearchgate.net

An example of enzyme composition used in a sucrose biosensor is provided below.

EnzymeRole in Sucrose Detection Cascade
InvertaseHydrolyzes Sucrose sci-hub.senih.govslideshare.net
This compoundConverts α-D-glucose to β-D-glucose sci-hub.senih.govslideshare.net
Glucose OxidaseDetects β-D-glucose sci-hub.senih.govslideshare.net

Research on multi-enzyme biosensors for sucrose has explored different immobilization strategies and enzyme ratios to optimize performance, including sensitivity, linearity, and stability. researchgate.net

Considerations for Enzyme Immobilization in Biosensor Design

Enzyme immobilization is a crucial step in the fabrication of enzyme-based biosensors, including those incorporating this compound. mdpi.comcftri.res.in Immobilization refers to the process of attaching enzymes to a solid support or confining them within a matrix, which offers several advantages for biosensor applications. mdpi.comcftri.res.in

Key considerations for enzyme immobilization in biosensor design include:

Maintaining Enzyme Activity: The immobilization method should ideally preserve the catalytic activity of this compound and any co-immobilized enzymes. Harsh immobilization conditions can lead to enzyme denaturation and loss of function. cftri.res.in

Improving Enzyme Stability: Immobilization can enhance the operational stability of enzymes by protecting them from denaturation, leaching, and degradation in the biosensor environment. mdpi.comcftri.res.innih.gov This is particularly important for the long-term performance and reusability of the biosensor. nih.gov

Preventing Leaching: Immobilization prevents the enzyme from detaching from the sensor surface, ensuring consistent performance and preventing contamination of the sample. mdpi.com

Controlling Enzyme Loading and Distribution: The method should allow for controlled loading and uniform distribution of the enzyme(s) on the transducer surface to achieve optimal sensitivity and response.

Biocompatibility: For biosensors intended for biological samples, the immobilization matrix should be biocompatible.

Impact on Analytical Performance: The immobilization method can influence the biosensor's sensitivity, response time, linear range, and detection limit by affecting mass transport of the substrate and product, as well as electron transfer in electrochemical biosensors. mdpi.com

Various immobilization techniques are used, including adsorption, covalent bonding, cross-linking, entrapment, and affinity binding. mdpi.com Each method has its own advantages and disadvantages, and the choice of method depends on the specific enzymes, transducer material, and intended application of the biosensor. mdpi.comcftri.res.in For instance, covalent attachment provides stable interaction, preventing leaching and potentially improving stability. mdpi.com Co-immobilization of multiple enzymes, such as invertase, this compound, and glucose oxidase for sucrose sensing, requires careful consideration to ensure the spatial arrangement and activity of all enzymes in the cascade are maintained for efficient signal generation. researchgate.net Incorporating stabilizing agents during immobilization can further enhance the operational stability of both single and multi-enzyme biosystems. nih.gov

Immobilization TechniqueDescriptionPotential Benefits for this compound Biosensors
AdsorptionWeak non-covalent interactions mdpi.comSimple, versatile mdpi.com
Covalent BondingStable chemical linkage to support mdpi.comPrevents leaching, improved stability mdpi.com
Cross-linkingFormation of covalent bonds between enzyme molecules or with a matrix mdpi.comCan enhance stability, create robust matrix mdpi.com
EntrapmentConfinement within a polymer matrix or gel mdpi.comProtects enzyme from harsh environment, prevents leaching mdpi.com
Affinity BindingSpecific binding to a ligand on the support mdpi.comHigh specificity, controlled orientation

Development of Enzyme-Based Research Reagents

The unique catalytic activity of this compound makes it a valuable reagent in various biochemical research applications and analytical methods. Its ability to rapidly equilibrate the anomeric forms of sugars is particularly useful in enzyme-coupled assays where an anomer-specific enzyme is employed.

High-Purity Recombinant this compound for Biochemical Assays

High-purity recombinant this compound is essential for accurate and reliable biochemical assays involving the estimation or analysis of reducing sugars. Recombinant forms of this compound have been produced from various sources, including Escherichia coli and human cells, allowing for controlled expression and purification to achieve high purity levels. oup.cominnov-research.comvwr.com

Purification strategies for this compound from natural sources like bovine kidney cortex and liver, or porcine kidney, often involve techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion exchange chromatography (e.g., using DEAE-cellulose), and gel filtration chromatography. scialert.netnih.govidosi.orgidosi.orgnih.gov These methods aim to isolate the enzyme from other cellular components and contaminants, increasing its specific activity. For example, purification of this compound from bovine kidney cortex has shown increases in specific activity through these steps. scialert.net Similarly, purification from bovine liver has yielded significant fold purification with increased specific activity. idosi.orgidosi.org

The activity of this compound is typically assayed by measuring the increase in the rate of spontaneous mutarotation of a specific sugar, such as α-D-glucose, often using a precision polarimeter. tribioscience.com Coupled enzymatic assays are also widely used, where this compound activity is linked to an anomer-specific dehydrogenase (like glucose dehydrogenase or galactose dehydrogenase) and the production of NADH is monitored spectrophotometrically at 340 nm. oup.comresearchgate.netoyceu.comnipro.co.jpmegazyme.com

High-purity recombinant this compound serves as a critical component in various biochemical studies, including investigations into carbohydrate metabolism, enzyme kinetics, and the characterization of sugar transporters. oup.cominnov-research.comsoton.ac.uk The availability of well-characterized recombinant this compound ensures consistent enzymatic activity and minimizes interference from other enzymatic side activities that might be present in less pure preparations.

Utilization in Analytical Kits for Sugar Determination

This compound is a key component in many analytical kits designed for the quantitative determination of sugars, particularly glucose. nipro.co.jpsoton.ac.ukfujifilm.combiocompare.combioprocessonline.comfujifilm.comcrystalchem.comgoogle.comub.edujofem.org In enzymatic glucose assays, glucose oxidase is commonly used due to its high specificity for β-D-glucose. soton.ac.ukfujifilm.comfujifilm.comjofem.org Since glucose in solution exists as a mixture of α and β anomers, and the spontaneous interconversion is slow, the inclusion of this compound in the assay mixture is crucial. soton.ac.ukub.edujofem.org this compound rapidly catalyzes the conversion of α-D-glucose to β-D-glucose, ensuring that all the glucose in the sample is available for oxidation by glucose oxidase. soton.ac.ukfujifilm.comfujifilm.comjofem.org

A common method used in these kits is the this compound-glucose oxidase-peroxidase method. fujifilm.comfujifilm.com In this coupled reaction, this compound accelerates the anomerization of α-D-glucose to β-D-glucose. Glucose oxidase then oxidizes β-D-glucose to gluconic acid and hydrogen peroxide. fujifilm.comfujifilm.com The hydrogen peroxide produced is then detected by a chromogenic reagent in a reaction catalyzed by peroxidase, resulting in a colored product that can be measured spectrophotometrically. fujifilm.comfujifilm.com The intensity of the color is directly proportional to the original glucose concentration in the sample. crystalchem.com

Studies have demonstrated that the addition of sufficient this compound to glucose oxidase-based assays leads to higher and more accurate glucose readings, as it ensures complete oxidation of all glucose present, regardless of its initial anomeric composition. ub.edujofem.org This is particularly important for accurate glucose determination in biological samples like blood plasma, serum, and urine. biocompare.combioprocessonline.comfujifilm.comcrystalchem.com

Beyond glucose, this compound is also utilized in analytical kits for the determination of other sugars like D-galactose and L-arabinose. megazyme.comgoogle.com In these kits, this compound facilitates the anomeric interconversion of the target sugar, which is then acted upon by a specific dehydrogenase (e.g., β-galactose dehydrogenase) in a coupled assay system. megazyme.comgoogle.com

The use of this compound in these analytical kits offers advantages such as high specificity, relatively short assay times, and the ability to measure small amounts of sugar. fujifilm.comcrystalchem.com This makes this compound-based kits valuable tools in research laboratories and clinical diagnostics.

Example Data on this compound Activity in Glucose Assays:

Research has investigated the effect of varying this compound concentrations on the percentage of glucose oxidized over time in glucose oxidase/peroxidase assays. The following table illustrates representative findings:

This compound Concentration (nkat/L)Estimated Percentage of Glucose Oxidized (after a specific incubation time)
0 (Absence of this compound)Lower
0.3Increased
0.5Further Increased
0.7Approaching Maximum

Note: This table represents a general trend observed in research and specific values may vary depending on assay conditions and incubation time. ub.edujofem.org

Another study examined the estimated percentage of glucose oxidized at different glucose concentrations in the presence and absence of this compound. The data indicated that with this compound (at a fixed concentration, e.g., 0.5 nkat/L), a higher percentage of glucose was oxidized across the tested concentration range compared to assays without added this compound. ub.edujofem.org

Glucose ConcentrationEstimated Percentage of Glucose Oxidized (without this compound)Estimated Percentage of Glucose Oxidized (with this compound)
LowLowerHigher
MediumLowerHigher
HighLowerHigher

Note: This table illustrates the general impact of this compound on glucose oxidation across different concentrations based on research findings. ub.edujofem.org

These findings underscore the critical role of this compound in ensuring accurate glucose quantification in enzymatic assays by overcoming the limitations imposed by the slow spontaneous mutarotation rate.

Mutarotase Deficiency and Metabolic Implications

Genetic Basis of Aldose Mutarotase Deficiency

Galactose this compound deficiency is an autosomal recessive disorder caused by mutations in the GALM gene. abdominalkey.comresearchgate.netorpha.netgenecards.org

Mutations in the GALM Gene Leading to Reduced Enzyme Activity

Mutations in the GALM gene result in reduced activity of the galactose this compound enzyme. sci-hub.seresearchgate.netnih.gov These mutations can include missense, stop-gain, and frameshift variants. nih.gov Studies have identified various pathogenic variants in the GALM gene that lead to this reduced enzyme function. nih.govresearchgate.net For instance, some disease-associated missense mutations, such as p.Gly142Arg and p.Arg267Gly, are distributed throughout the enzyme's structure and are thought to affect activity indirectly, possibly by reducing the enzyme's stability. sci-hub.senih.gov Research has also involved in vitro expression and enzyme activity assays to evaluate the functional impact of different GALM variants. nih.gov

Metabolic Consequences of this compound Impairment

Impairment of this compound activity has significant downstream effects on galactose metabolism.

Disruption of Galactose Metabolism (e.g., Leloir Pathway Impairment)

Galactose is primarily metabolized through the Leloir pathway, a series of enzymatic reactions that convert galactose into glucose-1-phosphate. biologynotesonline.comtaylorandfrancis.comabdominalkey.comeyewiki.org Galactose this compound catalyzes the initial step in this pathway, converting β-D-galactose, the primary form derived from dietary lactose (B1674315), to α-D-galactose, which is the substrate for the next enzyme, galactokinase (GALK1). biologynotesonline.comtaylorandfrancis.comabdominalkey.comeyewiki.org A deficiency in GALM disrupts this crucial first step, impairing the flow of galactose through the Leloir pathway. biologynotesonline.comresearchgate.netresearchgate.net This disruption leads to the accumulation of galactose and its metabolites upstream of the enzymatic block. biologynotesonline.comeyewiki.org

Accumulation of Specific Sugar Anomers (e.g., alpha-D-glucose)

While GALM is primarily known for its role in galactose metabolism, it also catalyzes the mutarotation of other aldose sugars, including glucose. uniprot.orgontosight.ai A deficiency in this compound can lead to an imbalance in the equilibrium between the alpha and beta anomers of these sugars. Specifically, it can result in the accumulation of the alpha anomer of D-glucose (alpha-D-glucose). ontosight.ai This accumulation can potentially cause cellular damage and disrupt normal metabolic processes. ontosight.ai

Association with Inborn Errors of Metabolism (e.g., Galactosemia Type 4)

Galactose this compound deficiency is recognized as a distinct inborn error of metabolism, specifically categorized as Type IV galactosemia. abdominalkey.comeyewiki.orgresearchgate.netorpha.netmdpi.com This classification distinguishes it from the other known types of galactosemia, which are caused by deficiencies in different enzymes of the Leloir pathway: Type I (GALT deficiency), Type II (GALK deficiency), and Type III (GALE deficiency). abdominalkey.comeyewiki.orgmdpi.com While Type I galactosemia is the most common and typically presents with severe neonatal symptoms, Type IV galactosemia shares some clinical similarities with Type II galactosemia, primarily the occurrence of cataracts. sci-hub.seeyewiki.orgresearchgate.netresearchgate.net However, the long-term consequences of Type IV galactosemia are still under investigation as it is a relatively recently discovered disorder. sci-hub.seeyewiki.orgresearchgate.net

Compound Names and PubChem CIDs

Compound NamePubChem CID
D-galactose603
D-glucose5793
alpha-D-galactose130324
beta-D-galactose130325
alpha-D-glucose79025
beta-D-glucose10005010
Galactose-1-phosphate700
UDP-glucose24882
Glucose-1-phosphate686
UDP-galactose10110
Galactitol6551

Data Tables

While the search results provide detailed information on the genetic basis and metabolic consequences, specific quantitative data suitable for interactive tables (e.g., enzyme activity levels in deficient individuals, metabolite concentrations) were not consistently presented in a format readily extractable for a general overview table within the scope of this article. Research findings often discuss reduced enzyme activity qualitatively or in the context of specific mutations and assays. sci-hub.senih.gov Clinical presentations vary, and while cataracts are a common feature, other symptoms are less consistently reported or are still being studied. abdominalkey.comeyewiki.orgresearchgate.netorpha.netresearchgate.netnih.govresearchgate.net

However, the estimated incidence of GALM deficiency based on a study of GALM variants provides some quantitative data:

PopulationEstimated Incidence
All populations1:228,411
African1:10,388
Japanese1:80,747
Source:

Q & A

Basic Research Questions

Q. What is the biochemical role of mutarotase in carbohydrate metabolism research, and how is it experimentally validated?

  • Methodological Answer : this compound (EC 5.1.3.3) catalyzes the interconversion of α- and β-anomers of aldose sugars (e.g., α-D-glucose ⇌ β-D-glucose), ensuring substrate availability for downstream enzymes like glucose oxidase. To validate its role, researchers can:

  • Compare reaction kinetics in assays with/without this compound using labeled glucose isomers (e.g., α-D-glucose-¹³C).
  • Measure isomer equilibrium time under varying pH (5.5–7.0) and temperature (2–8°C) conditions .
  • Use polarimetry or biosensors to confirm complete anomer conversion during prolonged incubation periods .

Q. Under what experimental conditions is this compound supplementation necessary for glucose isomerization studies?

  • Methodological Answer : this compound is dispensable in assays with extended incubation times (>30 minutes) due to spontaneous anomerization. However, it is critical in:

  • High-throughput assays requiring rapid equilibration (e.g., enzymatic biosensors for real-time glucose monitoring).
  • Low-pH environments where spontaneous isomerization is slowed.
  • Studies using thermolabile enzymes where incubation time must be minimized to preserve activity.
  • Experimental validation should include kinetic assays with/without this compound to quantify time-to-equilibrium differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding the necessity of this compound in enzymatic assays?

  • Methodological Answer : Contradictions often arise from differences in experimental design. To address this:

  • Control for incubation time : Compare assays with short (e.g., 5 minutes) vs. long (e.g., 60 minutes) durations. This compound accelerates equilibration but becomes redundant in prolonged incubations .
  • Validate with orthogonal methods : Use conductometric biosensors (measuring β-D-glucose) and polarimetry to confirm anomer ratios. For example, biosensor data (Table 4 in ) showed 95% agreement with polarimetry (R=0.914), resolving discrepancies.
  • Report detailed conditions : Specify pH, temperature, and enzyme purity (≥170 U/mg protein ), as impurities (e.g., glucose oxidase contaminants) may skew results.

Q. What methodological considerations are critical when integrating this compound into multi-enzyme biosensor systems for carbohydrate quantification?

  • Methodological Answer :

  • Enzyme compatibility : Ensure this compound does not interfere with co-immobilized enzymes (e.g., invertase, β-galactosidase). Pre-test enzyme activity in combined systems .
  • Sequential reaction optimization : Position this compound upstream to ensure β-D-glucose availability for glucose oxidase. Use compartmentalized immobilization to prevent cross-talk.
  • Stability testing : Assess this compound activity loss over time under operational conditions (e.g., 25°C, pH 6.5). Stabilize with additives (e.g., bovine serum albumin) if degradation exceeds 20% in 24 hours .
  • Data validation : Cross-check biosensor results with HPLC or mass spectrometry to rule out interference from non-target sugars .

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